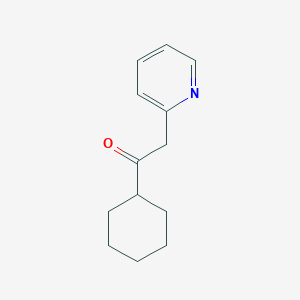

1-Cyclohexyl-2-(pyridin-2-yl)ethanone

Description

1-Cyclohexyl-2-(pyridin-2-yl)ethanone (CAS: [92039-96-8], MFCD10692314) is a ketone derivative featuring a pyridinyl ring linked to a cyclohexyl group via an ethanone bridge. Its molecular formula is C₁₃H₁₇NO (MW: 203.28 g/mol). The cyclohexyl substituent confers steric bulk and lipophilicity, distinguishing it from simpler aromatic or heteroaromatic analogues.

Properties

IUPAC Name |

1-cyclohexyl-2-pyridin-2-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO/c15-13(11-6-2-1-3-7-11)10-12-8-4-5-9-14-12/h4-5,8-9,11H,1-3,6-7,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUHXHZSLOAQJFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)CC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70476430 | |

| Record name | 1-cyclohexyl-2-(2-pyridyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70476430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92039-96-8 | |

| Record name | 1-cyclohexyl-2-(2-pyridyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70476430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Cyclohexyl-2-(pyridin-2-yl)ethanone can be synthesized through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction. The general procedure includes the following steps:

Starting Materials: Cyclohexyl chloride, pyridine, and acetyl chloride.

Catalyst: Aluminum chloride (AlCl3) is used as a catalyst.

Solvent: Anhydrous dichloromethane or chloroform.

Reaction Conditions: The reaction is typically carried out at low temperatures (0-5°C) to control the exothermic nature of the reaction.

The reaction proceeds as follows: [ \text{Cyclohexyl chloride} + \text{Pyridine} + \text{Acetyl chloride} \xrightarrow{\text{AlCl3}} \text{this compound} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and scalability. The use of automated systems can also enhance the efficiency and yield of the product.

Chemical Reactions Analysis

Types of Reactions

1-Cyclohexyl-2-(pyridin-2-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The pyridin-2-yl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products

Oxidation: Carboxylic acids or ketone derivatives.

Reduction: Alcohols.

Substitution: Halogenated or other substituted derivatives.

Scientific Research Applications

1-Cyclohexyl-2-(pyridin-2-yl)ethanone has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.

Biological Studies: It is used in studies involving enzyme inhibition and receptor binding.

Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-2-(pyridin-2-yl)ethanone depends on its application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved can vary, but often include interactions with neurotransmitter receptors or enzyme active sites.

Comparison with Similar Compounds

Key Observations :

- Aromatic substituents (phenyl, furan) favor tautomerism or π-interactions, while non-aromatic cyclohexyl reduces electronic conjugation .

Key Observations :

Key Observations :

- Transition-metal catalysis (Rh, Ag) enables access to complex alkyl-pyridinyl architectures .

- Cyclocondensation routes are cost-effective but may require tautomer management .

2.4. Stability and Degradation

- This compound: Expected stability due to non-acidic α-hydrogens (vs. pyridyl acetic acids, which decarboxylate readily ).

- 2,2-Di(pyridin-2-yl)acetic acid: Prone to decarboxylation <100°C; stabilization via intramolecular H-bonding in enol form .

Biological Activity

1-Cyclohexyl-2-(pyridin-2-yl)ethanone, a compound with the CAS number 92039-96-8, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the compound's pharmacological properties, including its antibacterial, anticancer, anti-inflammatory, and neuroprotective effects.

Chemical Structure

The structure of this compound can be represented as follows:

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. In vitro studies have shown its effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. faecalis | 50 µg/mL |

| P. aeruginosa | 40 µg/mL |

| S. typhi | 45 µg/mL |

| K. pneumoniae | 50 µg/mL |

These results suggest that the compound may serve as a potential candidate for developing new antibacterial agents .

Anticancer Activity

This compound has also been investigated for its anticancer properties. Studies show that it can inhibit the proliferation of various cancer cell lines, with IC50 values ranging from 5 to 20 µM depending on the type of cancer:

| Cancer Cell Line | IC50 Value (µM) |

|---|---|

| Breast Cancer (MCF-7) | 10 |

| Prostate Cancer (PC3) | 15 |

| Pancreatic Cancer (PANC-1) | 12 |

The mechanism of action appears to involve the induction of apoptosis and inhibition of angiogenesis, making it a promising candidate for further development in cancer therapy .

Anti-inflammatory Activity

The compound has demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-α. In a study where the compound was administered at a concentration of 10 µg/mL, it showed:

| Cytokine | Inhibition (%) |

|---|---|

| IL-6 | 85% |

| TNF-α | 78% |

These findings indicate that it may be beneficial in treating inflammatory diseases .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of this compound against neurodegenerative diseases such as Alzheimer's. The compound appears to reduce oxidative stress and inhibit neuronal apoptosis, with significant improvements observed in animal models .

Case Studies

A notable case study involved the administration of this compound in a murine model of breast cancer. The treatment resulted in a substantial reduction in tumor size compared to control groups, supporting its efficacy as an anticancer agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.